

Dichotomine C: A Technical Guide on its Molecular Characteristics and Biological Activity

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Compound of Interest

Compound Name: *Dichotomine C*

Cat. No.: *B15569600*

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Introduction

Dichotomine C is a β -carboline type alkaloid first isolated from the roots of *Stellaria dichotoma*. Preliminary studies have revealed its potential as an antiallergic agent, demonstrating inhibitory effects on the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the molecular formula, weight, and known biological activities of **Dichotomine C**, including detailed experimental protocols and a proposed mechanism of action based on current research.

Molecular Profile

Dichotomine C possesses a distinct β -carboline core structure. Its fundamental molecular characteristics are summarized in the table below.

Property	Value	Citation(s)
Molecular Formula	$C_{15}H_{14}N_2O_4$	[1]
Molecular Weight	Approximately 286.29 g/mol	[1]

Biological Activity: Antiallergic Properties

Dichotomine C has been shown to exhibit significant antiallergic effects by inhibiting the degranulation of mast cells. The key quantitative data from in vitro studies are presented in the following table.

Target Inhibited in RBL-2H3 Cells	IC ₅₀ Value (μM)	Citation(s)
β-hexosaminidase Release	62	[2]
TNF-α Release	19	[2]
IL-4 Release	15	[2]

These findings indicate that **Dichotomine C** is a potent inhibitor of the release of both pre-formed mediators (β-hexosaminidase) and de novo synthesized pro-inflammatory cytokines (TNF-α and IL-4) from mast cells.

Experimental Protocols

Isolation of Dichotomine C from *Stellaria dichotoma*

The following is a representative protocol for the isolation of **Dichotomine C** based on established methods for extracting β-carboline alkaloids from *Stellaria dichotoma*.^{[1][3]}

- Extraction:
 - Air-dried and powdered roots of *Stellaria dichotoma* are extracted with 80% aqueous ethanol at room temperature.
 - The extraction is typically repeated multiple times to ensure a comprehensive yield.
 - The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
- Fractionation:
 - The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

- The fractions are monitored for the presence of alkaloids using thin-layer chromatography (TLC).
- Chromatographic Purification:
 - The n-butanol fraction, typically enriched with β -carboline alkaloids, is subjected to column chromatography on silica gel.
 - A gradient elution system, for example, with a chloroform-methanol mixture of increasing polarity, is used to separate the compounds.
 - Fractions are collected and analyzed by TLC. Those containing compounds with similar profiles are combined.
 - Further purification is achieved through repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure **Dichotomine C**.
- Structure Elucidation:
 - The structure of the isolated **Dichotomine C** is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Antiallergic Activity Assay

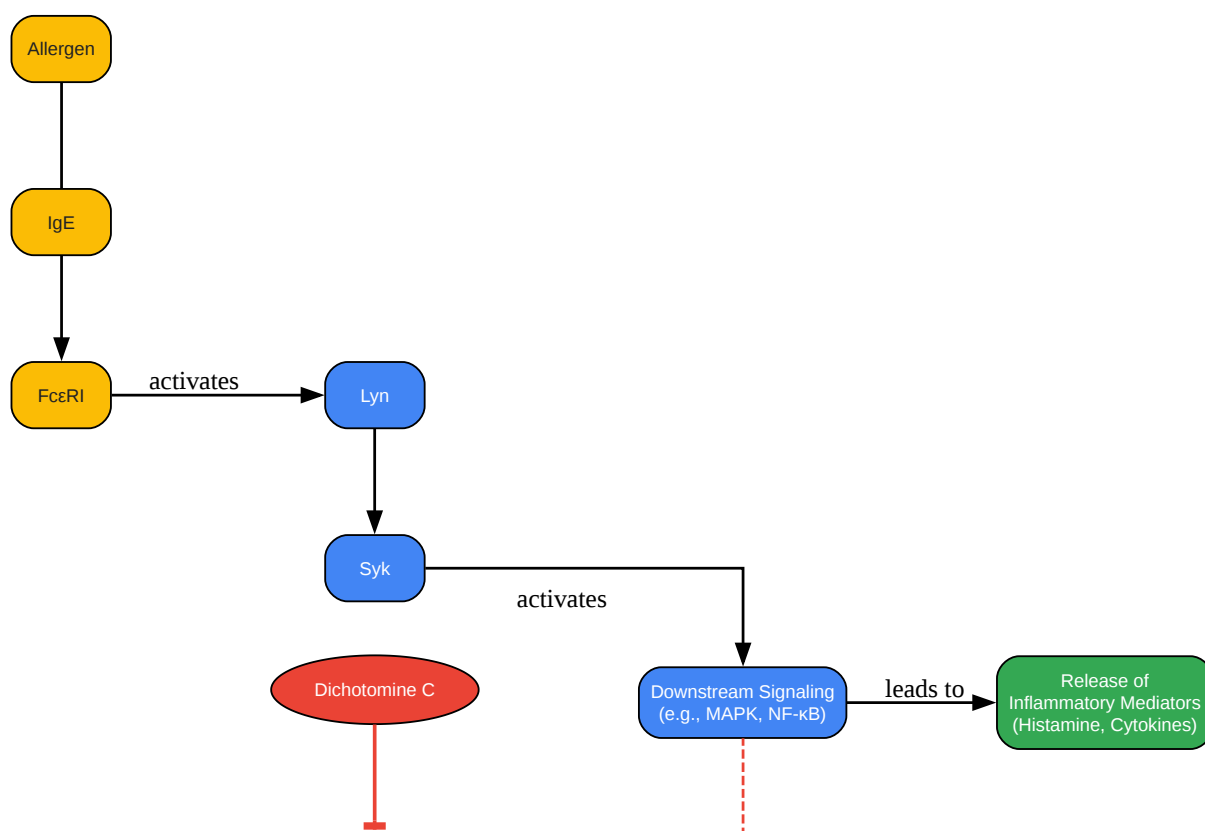
The inhibitory effect of **Dichotomine C** on mast cell degranulation can be assessed using the following protocol with the rat basophilic leukemia cell line (RBL-2H3).

- Cell Culture and Sensitization:
 - RBL-2H3 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.
 - Cells are sensitized with anti-dinitrophenyl (DNP) IgE overnight.
- Compound Treatment and Antigen Challenge:

- The sensitized cells are washed and then pre-incubated with varying concentrations of **Dichotomine C** for a specified period (e.g., 1 hour).
- Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
- Quantification of Mediator Release:
 - β -hexosaminidase Assay: The release of this enzyme, a marker of degranulation, is quantified by measuring the enzymatic activity in the cell supernatant using a colorimetric substrate such as p-nitrophenyl-N-acetyl- β -D-glucosaminide.
 - Cytokine Assays (TNF- α and IL-4): The concentrations of TNF- α and IL-4 in the cell culture supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- Data Analysis:
 - The percentage of inhibition of mediator release is calculated for each concentration of **Dichotomine C**.
 - The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Proposed Mechanism of Action and Signaling Pathway

The antiallergic activity of **Dichotomine C** is attributed to its ability to inhibit the IgE-mediated degranulation of mast cells. While the precise molecular targets of **Dichotomine C** have not been definitively identified, it is proposed to interfere with key signaling events downstream of the high-affinity IgE receptor (Fc ϵ RI).



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Caption: Proposed inhibitory action of **Dichotomine C** on the IgE-mediated mast cell degranulation pathway.

The binding of an allergen to IgE antibodies complexed with FcεRI on the mast cell surface triggers the activation of Src family kinases, such as Lyn, which in turn phosphorylates and activates spleen tyrosine kinase (Syk). This initiates a cascade of downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways ultimately lead to the release of pre-stored inflammatory mediators from granules and the synthesis and secretion of pro-inflammatory

cytokines. It is hypothesized that **Dichotomine C** exerts its inhibitory effect by interfering with one or more components of this signaling cascade, thereby preventing mast cell degranulation and the subsequent allergic response.

Conclusion

Dichotomine C is a promising natural product with demonstrated antiallergic properties. Its ability to inhibit the release of multiple inflammatory mediators from mast cells suggests its potential as a lead compound for the development of novel therapeutics for type I allergic diseases. Further research is warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

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